2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

SYK inhibitor FLT3 inhibitor dual inhibitor

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS 1864058-54-7), also known as TAK-659 hydrochloride or mivavotinib hydrochloride, is a rationally designed, orally bioavailable small molecule that acts as a potent, reversible, dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the class of heteroaromatic pyrrolidinone SYK inhibitors and was developed through structure-based drug design using co-crystal structures.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
CAS No. 1864058-54-7
Cat. No. B1382700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
CAS1864058-54-7
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESC1CC(S(=O)(=O)C1)CN.Cl
InChIInChI=1S/C5H11NO2S.ClH/c6-4-5-2-1-3-9(5,7)8;/h5H,1-4,6H2;1H
InChIKeyXRHWRHWFUHGJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (TAK-659) – A Dual SYK/FLT3 Inhibitor for Targeted Hematological and Solid Tumor Research


2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS 1864058-54-7), also known as TAK-659 hydrochloride or mivavotinib hydrochloride, is a rationally designed, orally bioavailable small molecule that acts as a potent, reversible, dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the class of heteroaromatic pyrrolidinone SYK inhibitors and was developed through structure-based drug design using co-crystal structures [1]. The compound is currently in Phase I/II clinical evaluation for B-cell lymphoma, advanced solid tumors, and relapsed/refractory acute myeloid leukemia (AML) [1][2].

Why Generic Substitution of 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride Is Scientifically Unsound


Substituting 2-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride with another SYK inhibitor, FLT3 inhibitor, or even the free base form carries substantial scientific risk because the compound’s value derives from a unique convergence of dual target potency, kinome-wide selectivity, and the physicochemical properties of the hydrochloride salt that cannot be replicated by single-target agents, alternative salts, or the non-salt form [1]. Single-target SYK inhibitors (e.g., entospletinib) lack FLT3 activity ; single-target FLT3 inhibitors (e.g., gilteritinib) lack SYK activity; the free base lacks the aqueous solubility required for reliable in vivo dosing . The following quantitative evidence demonstrates why only this specific hydrochloride salt meets the combined profile needed for reproducible dual-pathway interrogation.

Quantitative Evidence Guide for 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride: Head-to-Head and Cross-Study Comparisons


Dual SYK/FLT3 Inhibition Potency Superior to Single-Target SYK and FLT3 Inhibitors

TAK-659 hydrochloride inhibits SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM in cell-free assays [1]. In contrast, the leading single-target SYK inhibitor entospletinib exhibits an IC50 of 7.7 nM against SYK but shows 13- to >1000-fold selectivity against FLT3 (i.e., minimal FLT3 inhibition) . Fostamatinib (R788 active metabolite R406) inhibits SYK with an IC50 of 41 nM and is 5-fold less potent against FLT3 . Thus, TAK-659 hydrochloride provides a 2.4-fold improvement in SYK potency over entospletinib and a 12.8-fold improvement over fostamatinib, while simultaneously inhibiting FLT3 at low nanomolar concentrations where other SYK inhibitors are essentially inactive.

SYK inhibitor FLT3 inhibitor dual inhibitor

Kinase Selectivity: >50-Fold Window Over 290 Kinases Ensures Target Engagement Specificity

In a broad kinase panel evaluation, TAK-659 hydrochloride demonstrated >50-fold selectivity for SYK and FLT3 over 290 other protein kinases [1]. By comparison, entospletinib shows cellular selectivity for SYK of 13- to >1000-fold over a limited panel of kinases (Jak2, ckit, Flt3, Ret, KDR) but does not report a broad 290-kinase panel . This breadth and magnitude of selectivity reduces the probability of confounding off-target effects in cellular and in vivo models.

kinase selectivity off-target activity SYK inhibitor selectivity

Direct Head-to-Head Antiproliferative Comparison in Primary AML Patient Cells

In a direct head-to-head study evaluating five SYK inhibitors (TAK-659, entospletinib, cerdulatinib, fostamatinib, RO9021) against 68 primary AML patient samples, TAK-659 hydrochloride at 0.5 µM reduced median cell proliferation to 19% of untreated controls, compared with 27% for fostamatinib at 1 µM, 36% for entospletinib at 10 µM, and 66% for cerdulatinib at 0.05 µM [1]. Notably, TAK-659 and fostamatinib showed significantly higher antiproliferative effects in FLT3-mutated versus non-mutated patient samples, a differentiation absent for the other inhibitors [1].

AML SYK inhibitor comparison patient-derived cells

Hydrochloride Salt Form Provides Defined Aqueous Solubility Advantage for In Vivo Formulation

The hydrochloride salt of TAK-659 (CAS 1864058-54-7) exhibits aqueous solubility of 2-3 mg/mL (5.25-7.88 mM) in water, while being insoluble in DMSO and ethanol . This solubility profile directly enables preparation of aqueous dosing solutions for oral gavage or intravenous administration without the need for complex co-solvent systems. In contrast, the free base form (CAS 1312691-33-0) is reported with lower aqueous solubility and typically requires DMSO for in vitro studies, introducing potential solvent-related artifacts .

salt form aqueous solubility in vivo dosing

Clinical Validation in Phase I/II Trials Confirms Translational Tractability

TAK-659 hydrochloride has been evaluated in multiple Phase I/II clinical trials, including a Phase I study in B-cell lymphoma patients where single-agent activity was demonstrated with an overall response rate and durable responses [1]. It is also under investigation in combination with nivolumab (Phase Ib), with paclitaxel in taxane-refractory solid tumors, and as monotherapy in relapsed/refractory AML [2]. This breadth of clinical exploration exceeds that of comparator dual SYK inhibitors; for instance, cerdulatinib has not reported dual FLT3 activity and fostamatinib is approved for ITP, not oncology, making TAK-659 the only dual SYK/FLT3 inhibitor with active oncology clinical programs.

clinical trial SYK/FLT3 inhibitor B-cell lymphoma

Best Research and Industrial Application Scenarios for 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride


Simultaneous SYK and FLT3 Pathway Inhibition in AML and B-Cell Malignancy Models

When a research program requires concurrent blockade of SYK-mediated BCR signaling and FLT3-driven proliferation—a co-dependency frequently observed in AML and certain B-cell lymphomas—TAK-659 hydrochloride is the only validated tool compound achieving low-nanomolar dual inhibition within a single dosing entity [1]. This avoids the confounding variable of differential pharmacokinetics inherent in combining two selective inhibitors (e.g., entospletinib + gilteritinib) and ensures pathway co-inhibition at uniform exposure levels.

Primary Patient-Derived Ex Vivo Studies Requiring Deep Antiproliferative Response at Low Concentration

For ex vivo drug sensitivity profiling using primary AML or CLL patient samples, TAK-659 hydrochloride at 0.5 µM achieves a median residual proliferation of only 19%, substantially deeper than entospletinib (36% at 10 µM) or cerdulatinib (66% at 0.05 µM) [1]. This broad dynamic range allows robust discrimination between sensitive and resistant patient subgroups, particularly in FLT3-mutated specimens where TAK-659 shows significantly enhanced activity.

In Vivo Preclinical Efficacy Studies Requiring Oral Bioavailability and Defined Salt Form

The hydrochloride salt's aqueous solubility (2-3 mg/mL) enables preparation of simple oral gavage formulations without organic co-solvents, supporting daily oral dosing regimens such as the 60 mg/kg/day schedule validated in AML xenograft models that achieved 96% tumor growth inhibition in MV-4-11 FLT3-ITD xenografts [1][2]. This formulation advantage reduces animal stress, improves compliance, and eliminates DMSO-related confounders in long-term in vivo experiments.

Translational Pharmacology Programs Bridging SYK/FLT3 Biology to Clinical Biomarker Development

Because TAK-659 hydrochloride has established clinical pharmacokinetic and pharmacodynamic profiles from multiple Phase I/II trials, it is the compound of choice for preclinical biomarker discovery programs aiming to translate directly to clinical trial design [1][2]. Pharmacodynamic markers such as SYK Tyr525 phosphorylation and downstream NF-κB/ERK1/2 activation are reversible upon TAK-659 treatment, providing a validated target engagement signature suitable for clinical biomarker development.

Quote Request

Request a Quote for 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.